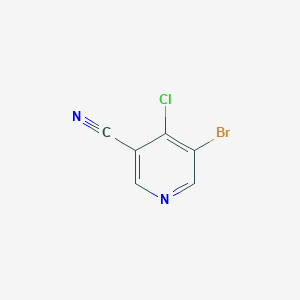

5-Bromo-4-chloronicotinonitrile

Descripción

Significance of Nicotinonitrile Derivatives in Contemporary Chemical Research

Nicotinonitrile derivatives, also known as 3-cyanopyridines, are of profound importance in modern chemical research due to their wide-ranging biological and therapeutic properties. researchgate.netekb.eg These compounds form the core structure of numerous molecules with applications in medicinal chemistry and materials science. ekb.egresearchgate.net The presence of the cyano group and the nitrogen atom in the pyridine (B92270) ring allows for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems. researchgate.net

The biological significance of nicotinonitriles is underscored by their presence in several marketed drugs, including Bosutinib, Milrinone, and Neratinib. ekb.egekb.eg Research has demonstrated that these derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The versatility of the nicotinonitrile scaffold allows for the introduction of various substituents, which can modulate the biological activity and physical properties of the resulting compounds. nih.gov

Contextualization of 5-Bromo-4-chloronicotinonitrile within Pyridine-Based Heterocycles

This compound is a di-halogenated pyridine derivative that holds a strategic position within the family of pyridine-based heterocycles. chemspider.combldpharm.comaablocks.comchemscene.comsinfoochem.com Its structure, featuring a pyridine ring substituted with a bromo group at the 5-position, a chloro group at the 4-position, and a nitrile group at the 3-position, makes it a highly reactive and versatile synthetic intermediate. The differential reactivity of the bromo and chloro substituents, coupled with the synthetic utility of the nitrile group, allows for selective and sequential chemical modifications.

The presence of two different halogen atoms offers opportunities for regioselective cross-coupling reactions, enabling the introduction of a wide range of functionalities. This positions this compound as a key starting material for the synthesis of complex, polysubstituted pyridine derivatives that are otherwise difficult to access.

Overview of Strategic Applications of Nicotinonitrile Intermediates

Nicotinonitrile intermediates are pivotal in the construction of a multitude of organic molecules with significant applications. rsc.orgnih.gov Their ability to participate in a wide range of chemical reactions makes them valuable precursors in various fields.

In medicinal chemistry, nicotinonitrile derivatives are instrumental in the development of novel therapeutic agents. They serve as foundational structures for synthesizing compounds that can interact with biological targets such as enzymes and receptors. nih.gov For instance, they have been utilized in the creation of kinase inhibitors for cancer therapy. nih.gov

In the realm of agrochemicals, these intermediates contribute to the development of new pesticides and herbicides. Furthermore, in materials science, the unique electronic properties of nicotinonitrile-containing molecules are harnessed for the creation of novel dyes and other functional materials. researchgate.net The adaptability of the nicotinonitrile core allows for the fine-tuning of molecular properties to suit specific applications. nih.gov

| Property | Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| CAS Number | 1160923-98-7 |

| Synonyms | 5-Bromo-4-chloro-3-pyridinecarbonitrile |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHCFBYVNSILBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738359 | |

| Record name | 5-Bromo-4-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160923-98-7 | |

| Record name | 5-Bromo-4-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Chloronicotinonitrile and Its Analogues

Precursor Synthesis and Starting Material Derivatization

The synthesis of 5-bromo-4-chloronicotinonitrile often commences with the strategic construction of appropriately substituted pyridine (B92270) precursors. These precursors are then subjected to halogenation to introduce the desired bromine and chlorine atoms at specific positions.

Preparation of Substituted Pyridine Precursors for Halogenation

The initial step in many synthetic routes involves the creation of a substituted pyridine ring that can be selectively halogenated. A common approach begins with readily available pyridine derivatives which are then functionalized to guide the subsequent halogenation steps. For instance, the synthesis of nicotinonitrile analogues often involves multicomponent reactions to construct the initial pyridine ring system. These reactions can bring together simple acyclic precursors to form the heterocyclic core in a single step.

Another strategy involves the derivatization of existing pyridine rings. For example, the introduction of an amino or hydroxyl group can activate the ring towards electrophilic substitution and direct the incoming halogens to specific positions. These activating groups can later be removed or converted to other functionalities as needed.

Synthetic Routes to Halogenated Nicotinonitriles

The synthesis of halogenated nicotinonitriles can be achieved through various pathways. One common method is the direct halogenation of nicotinonitrile itself or its derivatives. However, controlling the regioselectivity of this reaction can be challenging due to the electron-deficient nature of the pyridine ring. youtube.com

Alternative routes often involve the construction of the halogenated pyridine ring from acyclic precursors. For instance, a one-pot synthesis of 2-oxo-nicotinonitriles can be achieved through the reaction of various starting materials under specific conditions. researchgate.net These oxo-derivatives can then be further modified to introduce the desired halogens and the nitrile group.

A notable industrial method for producing nicotinic acid, a related compound, involves the gas-phase oxidation of 3-picoline over a vanadium pentoxide catalyst. beilstein-journals.org This highlights the importance of precursor choice in large-scale synthesis. While not directly a route to this compound, it demonstrates the types of transformations used to functionalize pyridine rings.

Direct Halogenation Strategies for this compound

Direct halogenation of the nicotinonitrile framework presents a more atom-economical approach to this compound. However, the inherent electronic properties of the pyridine ring necessitate specific strategies to achieve the desired regioselectivity.

Bromination and Chlorination Protocols on Nicotinonitrile Frameworks

The electrophilic halogenation of pyridine rings is generally a difficult process due to their electron-deficient nature, often requiring harsh conditions such as high temperatures and the use of strong Lewis or Brønsted acids. youtube.comchemrxiv.org These conditions can lead to a mixture of regioisomers. chemrxiv.org

To overcome these challenges, various protocols have been developed. For instance, the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) in conjunction with a suitable solvent system can provide a milder and more selective method for halogenation. organic-chemistry.orgnih.gov Another approach involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.orgresearchgate.net This method has shown success in the late-stage halogenation of complex molecules. nih.govchemrxiv.orgresearchgate.net

The table below summarizes some common halogenation reagents and their typical applications.

| Reagent | Halogen Introduced | Typical Substrate | Reference |

| N-Bromosuccinimide (NBS) | Bromine | Arenes, Heterocycles | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Chlorine | Arenes, Heterocycles | organic-chemistry.org |

| Trihaloisocyanuric Acid | Chlorine, Bromine | 8-Substituted Quinolines | rsc.org |

| Thionyl Chloride/Bromine | Bromine | Nicotinonitrile Chloride | youtube.com |

Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation of pyridines is a significant synthetic challenge. One strategy involves the temporary transformation of the pyridine ring into a more reactive intermediate. For example, the Zincke reaction can be used to open the pyridine ring to form an azatriene intermediate, which can then undergo regioselective halogenation. chemrxiv.org

Another powerful technique for controlling regioselectivity is the use of directing groups. A functional group at a specific position on the pyridine ring can direct the incoming electrophile to a particular carbon atom. For instance, an amino group at the 8-position of quinoline (B57606) can direct halogenation to the C5-position. rsc.org

The use of specific solvents can also influence the regioselectivity of halogenation. Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for the regioselective halogenation of a variety of arenes and heterocycles using N-halosuccinimides. organic-chemistry.orgnih.gov This solvent enhances the reactivity of the halogenating agent and can lead to high yields of a single regioisomer. organic-chemistry.org

The following table outlines different approaches to achieve regioselective halogenation.

| Approach | Description | Example | Reference |

| Zincke Imine Intermediates | Temporary ring opening to a more reactive species. | 3-selective halogenation of pyridines. | chemrxiv.org |

| Directing Groups | Functional groups that guide the electrophile. | C5-halogenation of 8-substituted quinolines. | rsc.org |

| Specialized Solvents | Solvents that enhance reactivity and selectivity. | Halogenation in hexafluoroisopropanol (HFIP). | organic-chemistry.orgnih.gov |

| Phosphine Reagents | Reagents that are installed and then displaced by a halide. | 4-selective halogenation of pyridines. | nih.govchemrxiv.orgresearchgate.net |

Advanced Multicomponent Reaction Sequences Leading to the this compound Core

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like this compound in a single step. dovepress.comnih.gov These reactions combine three or more starting materials to form a product that contains the essential structural elements of all the reactants. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are highly applicable to the synthesis of its precursors. For example, a three-component reaction of an aromatic aldehyde, methyl cyanoacetate, and a 1,3-dicarbonyl compound can lead to highly functionalized pyridine derivatives. researchgate.net By choosing appropriately halogenated starting materials, it is conceivable that a similar MCR could be designed to produce the this compound core structure.

The development of novel MCRs is an active area of research, with a focus on creating molecular diversity for applications in drug discovery. mdpi.com The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating libraries of complex molecules. dovepress.com The application of such strategies could provide a more streamlined and efficient route to this compound and its analogues in the future.

Catalytic Approaches in the Synthesis of Halogenated Nicotinonitriles

The regioselective introduction of halogen atoms onto a pyridine ring is a complex task due to the electron-deficient nature of the ring system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. chemspider.com Catalytic methods are therefore crucial for achieving high selectivity and efficiency.

One potential catalytic approach for the synthesis of this compound could involve a multi-step sequence starting from a pre-functionalized nicotinonitrile derivative. For instance, starting with 4-chloronicotinonitrile, a selective bromination at the 5-position would be required. Catalytic bromination of deactivated aromatic rings can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid or a Brønsted acid catalyst. google.comorganic-chemistry.org The catalyst enhances the electrophilicity of the bromine source, facilitating the attack on the electron-deficient pyridine ring.

Alternatively, a route starting from 5-bromonicotinonitrile (B16776) would necessitate a selective chlorination at the 4-position. Catalytic chlorination of heteroaromatic compounds can be performed using N-chlorosuccinimide (NCS) with a variety of catalysts. tcichemicals.comorganic-chemistry.org For example, DMSO has been reported as a catalyst for the chlorination of (hetero)arenes with NCS under mild conditions. tcichemicals.com Another approach involves the use of telluronium salts as catalysts for halogenation reactions with N-halosuccinimides, proceeding through a chalcogen-bond activation mechanism. researchgate.net

A patent for the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) describes a method starting from 2-amino-4-chloropyridine, involving bromination with NBS followed by a diazotization and chlorination reaction. google.com While not directly applicable to the nitrile derivative, this highlights a potential strategy of introducing the halogen atoms sequentially.

Recent advancements in pyridine functionalization offer more sophisticated catalytic systems. For instance, the use of designed phosphine reagents allows for the selective halogenation of pyridines at the 4-position. chemspider.com This method involves the installation of a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide nucleophile. While this has not been explicitly demonstrated for this compound, it presents a plausible catalytic strategy for the chlorination of a 5-bromonicotinonitrile precursor.

The table below summarizes potential catalytic systems for the halogenation of nicotinonitrile precursors.

| Precursor | Halogenating Agent | Catalyst/Conditions | Target Position | Reference |

| 4-Chloronicotinonitrile | N-Bromosuccinimide (NBS) | Lewis Acid (e.g., AlCl₃, FeCl₃) or Brønsted Acid (e.g., H₂SO₄) | 5-position | google.comorganic-chemistry.org |

| 5-Bromonicotinonitrile | N-Chlorosuccinimide (NCS) | DMSO | 4-position | tcichemicals.com |

| 5-Bromonicotinonitrile | N-Chlorosuccinimide (NCS) | Telluronium Salts | 4-position | researchgate.net |

| 5-Bromonicotinonitrile | Phosphine Reagent/Halide Source | - | 4-position | chemspider.com |

It is important to note that the direct, one-pot synthesis of this compound via catalytic methods has not been extensively reported in the literature, suggesting that a multi-step synthesis is likely required.

Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.

Process Optimization:

The optimization of reaction conditions is a critical step in the scale-up process. For the halogenation steps, key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and ease of work-up. For industrial applications, factors such as cost, safety (flammability, toxicity), and environmental impact are paramount.

Catalyst Loading: Minimizing the amount of catalyst required without compromising yield and reaction time is crucial for reducing costs.

Temperature and Reaction Time: Precise control over temperature is often necessary to prevent side reactions and ensure regioselectivity. The reaction time needs to be optimized to maximize throughput. A study on the scale-up preparation of a dibrominated diphenylmethanone derivative highlighted that increasing the reaction temperature led to more impurities and a lower yield, emphasizing the importance of temperature control. nih.gov

Reagent Stoichiometry: Optimizing the molar ratios of the reactants and halogenating agents is essential to maximize the conversion of the starting material and minimize the formation of over-halogenated or other byproducts.

Work-up and Purification: Developing a robust and scalable purification method is critical. This may involve crystallization, distillation, or chromatography. For industrial-scale production, crystallization is often preferred over chromatography due to lower costs and solvent consumption. The development of an efficient crystallization process was a key aspect of the scale-up of a brominated compound, as detailed in a study on the synthesis of a new acute pyelonephritis candidate drug. nih.gov

Challenges in Scale-Up:

Several challenges can arise during the scale-up of halogenation reactions for pyridine derivatives:

Exothermic Reactions: Halogenation reactions can be highly exothermic, requiring efficient heat management systems in large-scale reactors to prevent runaway reactions.

Handling of Hazardous Reagents: Reagents such as bromine, chlorine, and strong acids are corrosive and toxic, necessitating specialized handling procedures and equipment. The use of safer halogenating agents like NBS and NCS is often preferred in industrial settings.

Waste Management: The generation of acidic and halogenated waste streams requires appropriate treatment and disposal methods to comply with environmental regulations.

A patent for a one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) highlights the advantages of process optimization, such as reduced catalyst consumption, simpler operation, and fewer waste streams, which are all critical for industrial-scale production. google.com While this patent does not directly address the synthesis of this compound, the principles of process optimization are transferable.

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale | Considerations |

| Reaction Vessel | Glass flask | Glass-lined or Hastelloy reactor | Corrosion resistance, heat transfer |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Precise temperature control, safety |

| Reagent Addition | Manual addition | Metering pumps | Controlled addition rate, safety |

| Purification | Column chromatography | Crystallization, distillation | Scalability, cost, efficiency |

| Safety | Fume hood | Contained systems, scrubbers | Operator safety, environmental protection |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloronicotinonitrile

Nucleophilic Substitution Reactions Involving Halogen Atoms on the Nicotinonitrile Core

The electron-deficient nature of the pyridine (B92270) ring, amplified by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution (SNAr) at the positions bearing the halogen atoms. The regioselectivity of these substitutions is a critical aspect of its chemistry.

Displacement of Bromine and Chlorine by Various Nucleophiles

Research has demonstrated that the chlorine atom at the C-4 position of 5-Bromo-4-chloronicotinonitrile is preferentially displaced by amine nucleophiles. This regioselectivity is a key feature of the compound's reactivity profile. In documented reactions, various amines, including cyclic secondary amines like morpholine (B109124) and substituted piperazines, have been shown to selectively replace the C-4 chloro group, leaving the C-5 bromo group intact.

For instance, the reaction with 1-(2-methoxy-ethyl)-piperazine results in the formation of 5-bromo-4-[4-(2-methoxy-ethyl)-piperazin-1-yl]-nicotinonitrile. Similarly, treatment with morpholine yields 5-bromo-4-morpholin-4-yl-nicotinonitrile. This selective displacement highlights the greater lability of the C-4 chlorine atom towards nucleophilic attack compared to the C-5 bromine atom under the specified conditions.

Influence of Reaction Conditions on Substitutional Outcomes

The successful and selective substitution of the chlorine atom is typically influenced by the reaction conditions employed. The reactions are generally carried out by heating a mixture of this compound and the desired amine, either neat or in a suitable solvent.

Commonly used solvents include alcohols such as ethanol (B145695) and isopropanol. The temperature is a critical parameter, with reactions often being conducted at elevated temperatures, for example, around 80°C, to drive the substitution to completion. The choice of solvent can influence reaction times and yields, but the inherent reactivity difference between the C-4 chlorine and C-5 bromine appears to be the dominant factor in determining the site of substitution with amine nucleophiles. The following table summarizes representative conditions for these nucleophilic substitution reactions.

Interactive Data Table: Nucleophilic Substitution of this compound with Amines

| Nucleophile | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| 1-(2-Methoxy-ethyl)-piperazine | Isopropanol | 80 | 5-Bromo-4-[4-(2-methoxy-ethyl)-piperazin-1-yl]-nicotinonitrile |

| Morpholine | Ethanol | 80 | 5-Bromo-4-morpholin-4-yl-nicotinonitrile |

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

The presence of two distinct halogen atoms on the nicotinonitrile ring makes this compound a valuable substrate for various metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, and substrates like this compound are expected to participate readily in these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. rsc.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in this process typically follows the order I > Br > Cl. libretexts.org This trend suggests that selective coupling at the C-5 bromine position of this compound should be achievable.

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl or vinyl halide. libretexts.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. mdpi.com Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-Br bond compared to the C-Cl bond would predict preferential coupling at the C-5 position.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classical and cost-effective alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. tcichemicals.com Modern protocols often use catalytic amounts of copper along with specific ligands to achieve high efficiency under milder conditions. tcichemicals.com Given the presence of the two halogen atoms, this compound could potentially undergo copper-catalyzed amination or cyanation reactions. The relative reactivity of the C-Br and C-Cl bonds in these systems would dictate the regiochemical outcome.

Catalyst Systems and Ligand Optimization for Cross-Coupling

The success of palladium- and copper-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes the metal precursor, the ligand, the base, and the solvent.

For palladium-catalyzed reactions , a variety of phosphine (B1218219) ligands are commonly employed to stabilize and activate the palladium center. Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphines like SPhos and XPhos, have proven effective for the coupling of challenging substrates, including electron-deficient heteroaryl chlorides. rsc.org The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial for activating the organoboron reagent in Suzuki-Miyaura couplings and for neutralizing the generated HX in Sonogashira reactions. rsc.orglibretexts.org Solvents like dioxane, toluene, or DMF are frequently used. Optimization of these components is essential to achieve high yields and selectivity. For instance, in related dichloropyrimidine systems, Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been used effectively. mdpi.com

For copper-catalyzed couplings , diamine ligands like N,N'-dimethylethylenediamine are often effective in promoting the desired transformation and preventing catalyst deactivation. tcichemicals.com The choice of the copper salt (e.g., CuI) and base is also critical to the reaction's success.

The following table provides a general overview of typical catalyst systems used for the types of cross-coupling reactions applicable to this compound.

Interactive Data Table: General Catalyst Systems for Cross-Coupling Reactions

| Reaction Type | Catalyst Precursor | Ligand Examples | Base Examples | Solvent Examples |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, P(tBu)₃, SPhos, XPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, THF, Water |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, AsPh₃ | Et₃N, i-Pr₂NH | DMF, THF, Toluene |

| Copper-Catalyzed Amination | CuI, Cu₂O, Cu(OAc)₂ | L-proline, N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMSO |

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 4 Chloronicotinonitrile

Synthesis of Substituted Nicotinonitrile Analogues via Functional Group Interconversions

The chemical versatility of 5-Bromo-4-chloronicotinonitrile allows for a variety of functional group interconversions, enabling the synthesis of a wide array of substituted nicotinonitrile analogues. fiveable.mevanderbilt.eduimperial.ac.ukorganic-chemistry.org The differential reactivity of the chloro and bromo substituents is key to these transformations. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution, while the bromo group at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions.

Key transformations include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of substituents.

Cross-Coupling Reactions: The bromine atom at the C5 position is an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Nitrile Group Manipulation: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification. imperial.ac.uk

Table 1: Potential Functional Group Interconversions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH | Amino, Ether, Thioether |

| 5-Bromo | Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | Aryl |

| 5-Bromo | Sonogashira Coupling | Alkynes, Pd/Cu catalyst, base | Alkynyl |

| 5-Bromo | Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | Amine |

| 3-Cyano | Hydrolysis | H3O+ or OH- | Carboxylic Acid or Amide |

| 3-Cyano | Reduction | LiAlH4 or H2/Catalyst | Aminomethyl |

Construction of Fused Heterocyclic Systems from this compound Precursors

The di-halogenated nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. nih.govthieme.comrsc.orgnih.gov These reactions often proceed through a sequence of substitution and/or coupling, followed by an intramolecular cyclization step to build additional rings onto the pyridine (B92270) core.

The synthesis of pyridine-fused systems, such as thieno[2,3-b]pyridines or furo[2,3-b]pyridines, can be envisioned starting from this compound. A general strategy would involve the selective substitution of the 4-chloro group with a nucleophile containing a suitable functional group for a subsequent cyclization reaction. For instance, reaction with a mercaptoacetate (B1236969) derivative could be followed by an intramolecular cyclization to yield a thieno[2,3-b]pyridine. Similarly, employing a hydroxyketone or its equivalent could lead to furo[2,3-b]pyridine (B1315467) systems. Another approach involves synthesizing coumarin-fused pyridine derivatives, which have shown a range of biological activities. researchgate.net

Naphthyridine scaffolds, which are bicyclic aromatic compounds containing two nitrogen atoms, are present in numerous biologically active molecules. The construction of a naphthyridine ring system from this compound would typically involve a strategy where a second pyridine ring is annulated onto the initial pyridine core. This could be achieved through a multi-step sequence, for example, by first introducing a side chain at the 4-position via substitution, followed by transformations to build the second ring through intramolecular condensation or cyclization reactions.

Hybrid molecules incorporating pyrazole (B372694) or triazole rings are of significant interest in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.govdoaj.orgnih.gov this compound can serve as a starting point for such hybrids.

Pyrazole Hybrids: The nitrile group can be converted into a β-ketonitrile via reaction with a suitable carbanion. Subsequent condensation with hydrazine (B178648) or its derivatives would lead to the formation of a pyrazole ring fused or linked to the pyridine core.

Triazole Hybrids: To synthesize triazole hybrids, the nitrile group can be converted to an amidine, which can then react with a hydrazine derivative to form a triazole. Alternatively, a more common route involves the conversion of a functional group on the pyridine ring into an azide (B81097), which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with an alkyne to form a 1,2,3-triazole ring. beilstein-journals.orgnih.gov For instance, displacing the 4-chloro group with sodium azide would generate a 4-azido-5-bromonicotinonitrile intermediate, ready for CuAAC reactions.

Design and Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues of bioactive molecules is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability. This is achieved by introducing rigid structural elements that limit the number of accessible conformations. Starting with this compound, such analogues can be synthesized by introducing a linker that connects two different positions of the molecule.

A plausible strategy involves a two-step process:

A nucleophilic substitution at the 4-position with a bifunctional reagent (e.g., an amino alcohol).

An intramolecular coupling or substitution reaction involving the 5-bromo position and the second functional group of the newly introduced side chain, thereby forming a new ring and restricting the molecule's conformation.

Combinatorial Chemistry Approaches for Nicotinonitrile Libraries

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library, which can be screened for biological activity. osi.lv The orthogonal reactivity of the 4-chloro and 5-bromo positions makes this compound an ideal scaffold for building combinatorial libraries.

A divergent synthetic approach can be employed where the core scaffold is sequentially reacted with different sets of building blocks at its distinct reactive sites. For example, a library can be generated by first reacting the scaffold with a set of amines at the 4-position, followed by subjecting the resulting products to a Suzuki coupling with a diverse set of boronic acids at the 5-position. This two-dimensional diversification allows for the creation of a large and structurally diverse library of nicotinonitrile derivatives from a single, versatile starting material.

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

5-Bromo-4-chloronicotinonitrile serves as a crucial starting material or intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). pharmanoble.com Its reactive halogen atoms provide handles for introducing diverse functional groups, enabling the construction of complex molecular architectures required for therapeutic efficacy. pharmanoble.com The nicotinonitrile core itself is a recognized pharmacophore present in several marketed drugs, highlighting the value of this scaffold in medicinal chemistry. ekb.egbohrium.com The strategic placement of the bromo and chloro substituents on the pyridine (B92270) ring allows for selective and sequential reactions, providing a streamlined pathway to the target API. adpharmachem.com

Scaffold for the Development of Biologically Active Compounds

The nicotinonitrile framework, and by extension this compound, is considered a "privileged scaffold" in medicinal chemistry. ekb.egbohrium.comekb.egresearchgate.netnih.govijabbr.com This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. The versatility of the nicotinonitrile scaffold allows for its elaboration into a wide range of derivatives with diverse pharmacological activities. ekb.egbohrium.com

Inhibitor Development Utilizing Nicotinonitrile Scaffolds

The nicotinonitrile scaffold has proven to be particularly fruitful in the development of various enzyme inhibitors. ekb.egnih.gov By strategically modifying the core structure, researchers have been able to design potent and selective inhibitors for a range of protein targets implicated in disease.

One notable area of success is in the development of kinase inhibitors . ekb.egnih.gov For instance, derivatives of the nicotinonitrile scaffold have been synthesized and shown to inhibit Pim kinases, which are involved in cancer cell survival and proliferation. ekb.egnih.gov Docking and molecular dynamics simulations have revealed that these compounds can bind effectively to the active site of Pim-1 kinase. nih.gov

Furthermore, nicotinonitrile-based compounds have been investigated as inhibitors of other important enzyme families. For example, some derivatives have shown inhibitory activity against tyrosine kinases, which play a critical role in cell signaling and are often dysregulated in cancer. nih.gov

Scaffold for Diverse Therapeutic Areas

The adaptability of the this compound scaffold has led to its exploration in a multitude of therapeutic areas, demonstrating its broad potential in drug discovery. ekb.egbohrium.comekb.egresearchgate.net

Anticancer Agents: A significant body of research has focused on the development of nicotinonitrile-based anticancer agents. ekb.egresearchgate.netnih.govacs.org These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth. nih.gov

Antimicrobial Agents: Derivatives of nicotinonitrile have also demonstrated promising antimicrobial properties. researchgate.netacs.org Research has shown that certain synthesized compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Agents: The pyrazole (B372694) scaffold, which can be synthesized from nicotinonitrile derivatives, has been identified as a promising framework for the development of antiviral drugs. nih.gov These compounds have shown potential against various viruses. nih.gov

Anti-inflammatory Agents: The nicotinonitrile core has been utilized to create compounds with anti-inflammatory activity. ekb.egbohrium.comekb.eg These derivatives have shown the potential to act as anti-inflammatory agents. ekb.egbohrium.comekb.eg

Antidiabetic Agents: The pyridine moiety, a core component of nicotinonitrile, is found in drugs with antidiabetic properties, suggesting the potential for developing new treatments for diabetes from this scaffold. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.netnih.gov The this compound scaffold is an excellent platform for conducting such studies due to the ease with which its structure can be modified. nih.gov

Impact of Substituent Variations on Biological Profiles

By systematically altering the substituents on the nicotinonitrile ring, researchers can probe the key interactions between the molecule and its biological target. nih.gov For example, studies have shown that the introduction of different functional groups at various positions on the pyridine ring can significantly impact the anticancer or antimicrobial potency of the resulting compounds. nih.gov The presence of a bromo-substituent, for instance, has been shown in some cases to induce high potency in antibacterial compounds. nih.gov

The following table provides a conceptual overview of how substituent variations on a hypothetical nicotinonitrile scaffold could influence biological activity, based on general principles of medicinal chemistry.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| C4-Chloro | Replacement with different halogens (F, I) | May alter binding affinity and metabolic stability. |

| C5-Bromo | Replacement with alkyl or aryl groups | Can influence lipophilicity and steric interactions with the target. |

| C2-Position | Introduction of amino or substituted amino groups | May form key hydrogen bonds with the target protein. |

| C6-Position | Addition of various heterocyclic rings | Can modulate the overall shape and electronic properties of the molecule. |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This approach is invaluable in the absence of a known receptor structure. nih.gov By analyzing a series of active compounds derived from this compound, a pharmacophore model can be generated. This model can then be used as a virtual screen to identify other potential lead compounds from large chemical databases or to guide the design of new, more potent derivatives. nih.gov

Lead optimization is the process of refining the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold facilitates this process by allowing for the systematic modification of its structure to enhance its drug-like properties. nih.gov

Prodrug Strategies Involving this compound Derivatives

The development of prodrugs, which are inactive or less active precursors that are metabolically converted to an active drug in the body, is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers. While specific prodrug strategies directly employing this compound are not extensively documented in publicly available research, the structural features of this compound lend themselves to established prodrug design principles.

The nitrile group, for instance, can be enzymatically hydrolyzed in vivo to a carboxylic acid, a transformation that can unmask a pharmacologically active moiety. Similarly, the chloro and bromo substituents can be exploited for targeted drug release. For example, a prodrug could be designed where the active drug is linked to the nicotinonitrile scaffold via an ester or amide bond, which is then cleaved by specific enzymes at the target site.

Future research may focus on creating prodrugs of known active pharmaceutical ingredients (APIs) by chemically modifying them with the this compound scaffold. Such an approach could potentially improve the solubility, stability, and bioavailability of the parent drug.

Table 1: Potential Prodrug Strategies Utilizing the Nicotinonitrile Scaffold

| Prodrug Approach | Potential Activation Mechanism | Therapeutic Advantage |

| Nitrile to Carboxylic Acid Conversion | Cytochrome P450-mediated oxidation or nitrilase activity | Controlled release of an active carboxylic acid-containing drug |

| Halogen-based Lability | Nucleophilic displacement by specific enzymes or cellular components | Targeted drug release in specific tissues or disease states |

| Carrier-linked Prodrugs | Enzymatic or chemical cleavage of a linker | Improved drug delivery and reduced off-target effects |

Biorecognition and Molecular Target Interactions of Nicotinonitrile Scaffolds

The nicotinonitrile scaffold, particularly when substituted with halogens, is a recognized pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. The specific interactions of derivatives of this compound are a subject of ongoing investigation, with computational and experimental studies beginning to shed light on their potential mechanisms of action.

Molecular docking studies are instrumental in predicting how these molecules might bind to the active sites of enzymes. The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, while the halogen atoms can participate in halogen bonding and hydrophobic interactions. These interactions are crucial for the affinity and selectivity of a compound for its biological target.

For instance, the 2-aminopyridine (B139424) moiety, which can be derived from this compound, is a key binding element in many kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The bromo and chloro substituents on the pyridine ring can further modulate the binding affinity and selectivity by occupying specific hydrophobic pockets within the active site.

Table 2: Predicted Molecular Interactions of this compound Derivatives with Protein Kinases

| Interaction Type | Potential Interacting Group on Scaffold | Significance in Kinase Inhibition |

| Hydrogen Bonding | Pyridine nitrogen, Nitrile nitrogen, Amino group (if present) | Anchoring the inhibitor to the kinase hinge region |

| Halogen Bonding | Bromine, Chlorine | Enhancing binding affinity and selectivity |

| Hydrophobic Interactions | Phenyl ring and halogen substituents | Occupying hydrophobic pockets in the ATP-binding site |

The exploration of this compound and its derivatives in medicinal chemistry is still in its early stages. However, the foundational knowledge of how nicotinonitrile scaffolds interact with biological targets, combined with the potential for innovative prodrug design, positions this compound as a promising starting point for the development of next-generation therapeutics. Further research is necessary to fully elucidate the therapeutic potential of this versatile chemical entity.

Applications in Agrochemical Research

Intermediate in the Synthesis of Agricultural Chemicals

While general chemical suppliers categorize 5-Bromo-4-chloronicotinonitrile as an intermediate for the agrochemical industry, concrete examples of large-scale production of specific agricultural chemicals using this compound are not found in publicly accessible research. The synthesis of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile has been reported to utilize this compound as a starting material. However, the specific agrochemical activities of the resulting product are not detailed in the available information.

Development of Novel Pesticides and Herbicides from this compound Derivatives

The development of novel pesticides and herbicides often involves the creation and screening of extensive libraries of chemical derivatives. It is plausible that derivatives of this compound have been synthesized and tested for their potential as insecticides, fungicides, or herbicides within corporate research and development programs. However, without published data, the outcomes of such research, including the identification of any lead compounds or successful development into new active ingredients, remain unknown to the public.

Structure-Activity Correlations in Agrochemical Formulations

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of modern agrochemical design. Structure-activity relationship (SAR) studies guide chemists in optimizing the efficacy, selectivity, and environmental profile of a potential pesticide or herbicide. There are no available scientific papers or patents that provide an analysis of the structure-activity relationships for a series of agrochemical formulations derived from this compound. This lack of data prevents any meaningful discussion on how modifications to its core structure influence its potential biological effects in an agricultural context.

Exploration in Materials Science and Dye Chemistry

Development of Novel Functional Materials Utilizing the 5-Bromo-4-chloronicotinonitrile Scaffold

The this compound framework serves as a foundational structure for the creation of new functional materials. The presence of both a bromine and a chlorine atom provides differential reactivity, allowing for sequential and controlled chemical reactions. This feature is particularly advantageous in the design of complex molecular architectures. For instance, the bromo group can be readily displaced or used in cross-coupling reactions to introduce new organic fragments, while the chloro and cyano groups offer additional sites for further functionalization.

This step-wise modification capability allows scientists to fine-tune the electronic and physical properties of the resulting materials. By strategically introducing different substituents, researchers can engineer materials with specific characteristics, such as enhanced thermal stability, unique liquid crystalline phases, or specific electronic conductivity. This "molecular engineering" approach is crucial for developing materials for applications in electronics, sensor technology, and catalysis.

While specific, publicly documented examples of large-scale functional materials synthesized directly from this compound are still emerging in mainstream research literature, its role as a versatile building block is well-established in chemical synthesis catalogs. The compound is frequently listed as a key intermediate for creating more complex heterocyclic structures, which are the cornerstones of many functional materials. The potential applications of these derivative materials are vast, spanning from organic light-emitting diodes (OLEDs) to specialized polymers.

Applications in Advanced Optical Materials and Dyes

The ability to modify the structure of this compound allows for precise control over the absorption and emission properties of the resulting dyes. For example, by extending the conjugation of the molecule or by introducing specific functional groups, the color of the dye can be tuned across the visible and even into the near-infrared spectrum. This tunability is highly desirable for applications such as in dye-sensitized solar cells (DSSCs), where the dye's absorption spectrum must match the solar spectrum for optimal efficiency.

Furthermore, derivatives of this compound are being investigated for their potential in nonlinear optics. Materials with strong nonlinear optical responses are essential for technologies like optical switching and frequency conversion. The inherent asymmetry and charge-transfer characteristics that can be engineered into molecules derived from this compound make them promising candidates for this field.

Research into dyes derived from related nicotinonitrile structures has shown promising results for their optical properties. While specific data for dyes directly synthesized from this compound is not widely published, the general principles of dye design suggest that its derivatives would exhibit interesting photophysical properties. The table below illustrates typical optical properties that are characterized for novel dyes, based on data from analogous dye systems.

| Property | Description | Typical Values for Push-Pull Dyes |

| λmax (Absorption) | The wavelength at which the dye shows maximum absorption of light. | 400 - 700 nm |

| ε (Molar Absorptivity) | A measure of how strongly the dye absorbs light at a given wavelength. | 104 - 105 M-1cm-1 |

| λem (Emission) | The wavelength at which the dye emits light after being excited. | 450 - 800 nm |

| ΦF (Fluorescence Quantum Yield) | The efficiency of the fluorescence process. | 0.1 - 0.9 |

| Stokes Shift | The difference in wavelength between the maximum of absorption and emission. | 20 - 100 nm |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic features with high accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and other physical and chemical properties. A DFT analysis of 5-Bromo-4-chloronicotinonitrile would provide precise information on its bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule in its most stable energetic state. At present, no such studies detailing the optimized geometric parameters for this specific compound have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap typically suggests high reactivity. The specific HOMO and LUMO energy values and the energy gap for this compound are currently not documented in scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically using a color spectrum. An MEP analysis for this compound would identify the reactive sites on the molecule, which is crucial for understanding its interaction with other molecules. However, no published MEP maps for this compound are available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions contribute significantly to molecular stability. A quantitative NBO analysis for this compound, including the stabilization energies associated with these interactions, has not been reported.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

By simulating the interaction between a ligand and a protein's binding site, molecular docking can predict the binding mode and estimate the binding affinity (often as a docking score). This information is vital for identifying potential drug candidates and understanding their mechanism of action. There are currently no published molecular docking studies investigating the binding of this compound to any specific biological targets.

Computational Screening and Virtual Ligand Design

Computational screening, particularly high-throughput virtual screening (HTVS), is a cornerstone of modern drug discovery. This technique involves the use of computer programs to screen vast libraries of chemical compounds against a biological target, such as an enzyme or receptor, to identify potential drug candidates. arctomsci.com The process relies on docking algorithms that predict the preferred orientation and binding affinity of a ligand to a target protein. bldpharm.com

For a molecule like this compound, virtual screening would typically involve using its core structure as a scaffold to design a library of derivatives. These derivatives would then be virtually docked against a protein of interest. For instance, nicotinonitrile derivatives have been identified as potent inhibitors for various kinases, which are crucial targets in cancer therapy. ekb.eg In one study, derivatives of nicotinonitrile were investigated as inhibitors of tyrosine kinase (TK), with some compounds showing significant antiproliferative activity by inducing apoptosis in cancer cell lines. ekb.eg

The goal of virtual ligand design is to optimize the interaction between the ligand and the target's binding site. This involves modifying the parent structure—in this case, this compound—to enhance binding affinity and selectivity. For example, modifying substituents on the pyridine (B92270) ring can improve interactions with key amino acid residues. Although specific docking studies on this compound are not published, research on other heterocyclic compounds demonstrates this process. For example, a study on 4-hydroxycoumarin (B602359) derivatives used molecular docking to evaluate anti-tumor agents against the CDK-8 protein, showing a strong correlation between binding energy and experimental activity. nih.gov

Table 1: Example of Virtual Screening Data for Potential Kinase Inhibitors (Note: This table is illustrative, based on findings for related heterocyclic compounds, as specific data for this compound is not available).

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 |

| Derivative B | CDK-8 | -6.8 | ALA25, LYS52, ASP173 |

| Derivative C | PIM-1 Kinase | -7.2 | LYS67, GLU121, LEU120 |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, establishes mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activity. cymitquimica.com These models use calculated molecular descriptors—such as electronic, steric, and topological properties—to predict the behavior of new or untested compounds. cymitquimica.com

For this compound, a QSPR model could predict properties like lipophilicity (logP), solubility, and melting point without the need for experimental synthesis and measurement. cymitquimica.com The halogen atoms (bromine and chlorine) and the nitrile group would be key features in these models, as they significantly influence the molecule's electronic distribution and intermolecular interactions. For example, studies on other halogenated compounds have shown that the type and position of the halogen can affect properties like metabolic stability and binding affinity.

A QSAR model could be developed to predict the biological activity of derivatives of this compound. Researchers would synthesize a series of related compounds, measure their activity (e.g., IC50 value against a specific enzyme), and then use computational software to generate descriptors for each molecule. By correlating the descriptors with the activity, a predictive model is built. Such models are invaluable for prioritizing which new derivatives to synthesize, saving time and resources. nih.gov A study on nicotinonitrile derivatives as corrosion inhibitors, for instance, successfully used QSAR to relate the structural features of the compounds to their inhibition efficiency. researchgate.net

Table 2: Predicted Physicochemical Properties for Halogenated Pyridines (Note: This table contains predicted data for a related isomer, 5-bromo-2-chloronicotinonitrile (B1291396), to illustrate the type of information generated in QSPR studies).

| Property | Predicted Value | Method/Source |

| XlogP | 2.2 | PubChem |

| Monoisotopic Mass | 215.909 Da | PubChem |

| Predicted Collision Cross Section (CCS) Values (Ų) | ||

| [M+H]⁺ | 127.3 | CCSbase |

| [M+Na]⁺ | 143.4 | CCSbase |

| [M-H]⁻ | 131.1 | CCSbase |

Source: Data retrieved for 5-bromo-2-chloronicotinonitrile from PubChem. aps.org

Reaction Pathway Simulations and Mechanistic Insights

Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to simulate reaction pathways and elucidate reaction mechanisms at the molecular level. aps.org DFT allows for the calculation of the geometry and energy of reactants, transition states, and products, providing a detailed picture of the reaction's progress. nih.gov

For this compound, DFT calculations could be used to investigate its synthesis or its reactivity in subsequent chemical transformations. For example, simulating the halogenation or nucleophilic substitution reactions on a nicotinonitrile precursor could reveal the most likely reaction pathway and predict the regioselectivity of the reaction. This is particularly relevant for a polysubstituted ring, where multiple reaction sites are possible.

Mechanistic studies on related halogenated pyridines have utilized DFT to understand their vibrational spectra and electronic properties. nih.gov For instance, an analysis of 5-fluoro, 5-chloro, and 5-bromo-cytosines used DFT calculations to investigate the effect of different halogen substituents on the molecule's vibrational frequencies, providing insights that were in good agreement with experimental data. nih.gov Such an analysis for this compound could help in understanding its electronic structure, orbital energies (HOMO/LUMO), and how the interplay between the electron-withdrawing chlorine, bromine, and nitrile groups influences its chemical reactivity and potential as an intermediate in organic synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy (FTIR and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), are crucial for identifying the functional groups within the 5-Bromo-4-chloronicotinonitrile molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) group. Additionally, the spectrum will display bands corresponding to the aromatic C-H stretching and the C-C and C-N stretching vibrations of the pyridine (B92270) ring. The vibrations of the carbon-chlorine and carbon-bromine bonds will appear at lower frequencies.

FT-Raman Spectroscopy: Complementing the FTIR data, the FT-Raman spectrum also shows the characteristic nitrile stretch. The symmetric vibrations of the pyridine ring are often more pronounced in the Raman spectrum, offering additional structural insights.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Nitrile (C≡N) Stretch | 2240-2220 |

| Aromatic Ring Stretch | 1600-1400 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 700 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to ascertain the molecular weight and elemental composition of this compound and to analyze its fragmentation behavior. chemguide.co.uk The presence of both bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence. libretexts.orgmiamioh.edu High-resolution mass spectrometry can provide the exact mass of the molecular ion, further confirming the compound's elemental formula. chemspider.com The fragmentation pattern, which shows the breakdown of the molecule upon ionization, offers additional structural information. chemguide.co.uklibretexts.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure of this compound.

Single Crystal XRD: When a suitable single crystal of the compound is obtained, this technique can provide a precise three-dimensional map of the atomic positions. mdpi.com This allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

Chromatographic Techniques (HPLC, GC, UPLC) for Purity Assessment and Mixture Separation

Chromatographic methods are vital for evaluating the purity of this compound and for separating it from any impurities. bldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are widely used for purity assessment. sigmaaldrich.cn A reversed-phase column, often a C18, is typically used with a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and water. The retention time and peak purity can be used to quantify the compound. bldpharm.com

Gas Chromatography (GC): Given its potential volatility, this compound can also be analyzed by GC. When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of the compound and any volatile impurities.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy offer insights into the electronic properties of this compound.

UV-Visible Spectroscopy: The UV-Visible spectrum, typically recorded in a suitable solvent, reveals the electronic transitions within the molecule. msu.edu The absorption maxima (λmax) correspond to the promotion of electrons from lower to higher energy orbitals, specifically the π → π* and n → π* transitions associated with the pyridine ring and nitrile group. msu.edu

Fluorescence Spectroscopy: This technique is used to investigate the emission of light from the molecule after it has been excited by absorbing light. If this compound is fluorescent, its emission spectrum can provide information about its excited state and relaxation pathways.

Environmental Considerations and Responsible Research Practices

Management of Byproducts and Waste in Synthesis Protocols

The synthesis of halogenated pyridines, including 5-Bromo-4-chloronicotinonitrile, traditionally involves multi-step processes that can generate a variety of byproducts and waste streams. The specific byproducts formed are highly dependent on the chosen synthetic route. For instance, the synthesis of substituted nicotinonitriles can involve reagents and intermediates that may not be fully incorporated into the final product, leading to waste.

Common synthetic strategies for related compounds often utilize halogenating agents and other reagents that contribute to the waste stream. For example, in the synthesis of brominated nicotinic acid, reagents like thionyl chloride and bromine are employed, and their excess, along with any unreacted starting materials, must be managed. The neutralization of acidic reaction mixtures can also generate significant quantities of inorganic salts that require proper disposal.

The management of these waste streams is critical. Aqueous waste containing residual organic compounds and inorganic salts requires treatment to mitigate environmental release. Organic solvent waste must be handled according to strict environmental regulations, often involving recovery and recycling or controlled incineration. The solid waste, which can include unreacted starting materials and byproducts, also needs to be disposed of responsibly. Regulatory frameworks, such as those outlined by the Environmental Protection Agency (EPA) for halogenated pyridines, mandate specific disposal methods, including chemical destruction, to ensure the complete breakdown of these substances and their byproducts. nih.gov The processing of any byproduct generated during the manufacturing, processing, or use of such chemical substances that contains residual amounts of the chemical substance is also subject to these regulations. nih.gov

A critical aspect of waste management is the characterization of process-related impurities. Identifying and quantifying these impurities is essential for quality control and for understanding the potential environmental and toxicological profile of the waste generated.

Persistence and Degradation Studies of Nicotinonitrile Derivatives

The environmental fate of a chemical compound is a key determinant of its long-term environmental impact. For this compound, its persistence and degradation pathways are of particular concern due to the presence of both bromine and chlorine substituents on the pyridine (B92270) ring.

Halogenated organic compounds, in general, tend to be more resistant to degradation than their non-halogenated counterparts. nih.gov The carbon-halogen bond is strong, and the presence of multiple halogens can further increase the stability of the molecule. The rate of biodegradation of pyridine derivatives is influenced by the nature and position of the substituents on the ring. nih.gov Studies have shown that halogenated pyridines are generally less biodegradable than other substituted pyridines like pyridine carboxylic acids or hydroxypyridines. nih.gov

The degradation of pyridines in the environment can occur through both abiotic and biotic pathways. tandfonline.com Photochemical transformation is a potential abiotic degradation route, particularly for compounds that absorb light in the UV-visible spectrum. tandfonline.com However, the specific photodegradation pathways for a di-halogenated nicotinonitrile like this compound are not well-documented in publicly available literature.

Microbial degradation is a primary biotic pathway for the breakdown of organic compounds in soil and water. researchgate.net While numerous microorganisms have been identified that can degrade pyridine and some of its derivatives, the degradation of highly halogenated pyridines is often slower and may require specialized microbial consortia. nih.govresearchgate.net The initial steps in the microbial degradation of pyridines often involve hydroxylation of the ring, a process that can be hindered by the presence of halogen substituents. researchgate.netnih.gov Research on the microbial degradation of brominated organic compounds has shown that degradation can occur under aerobic conditions, sometimes requiring a co-metabolic process where the microorganisms utilize another carbon source for growth. mdpi.com

Given the general persistence of halogenated aromatic compounds, there is a potential for this compound to persist in the environment. Its low water solubility and potential for sorption to soil and sediment could also influence its environmental distribution and bioavailability.

Sustainable Synthetic Methodologies for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can significantly mitigate its environmental footprint.

Key areas of focus for developing sustainable synthetic methodologies include:

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve reaction efficiency. For the synthesis of nicotinonitrile derivatives, various catalytic systems have been explored, including the use of nanomagnetic metal-organic frameworks which can be easily separated from the reaction mixture and reused. nih.gov Such catalysts can enable reactions to be carried out under milder, solvent-free conditions, further enhancing their green credentials. nih.gov

Solvent Selection: Solvents are a major contributor to the waste generated in chemical processes. ubc.ca The selection of greener solvents, such as water, ethanol (B145695), or other bio-based solvents, is a crucial aspect of sustainable synthesis. royalsocietypublishing.orgresearchgate.net Where possible, performing reactions under solvent-free conditions is the most environmentally benign option. nih.gov Solvent selection guides, developed by some pharmaceutical companies, can aid chemists in choosing more sustainable options early in the development process. ubc.ca

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions (MCRs) are a powerful tool for achieving high atom economy, as they combine several reactants in a single step to form a complex product, often with high efficiency. mdpi.com The synthesis of various pyridine derivatives has been successfully achieved using MCRs. mdpi.com

Energy Efficiency: Reducing the energy consumption of chemical processes is another key aspect of sustainability. This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by utilizing alternative energy sources such as microwaves or ultrasound to accelerate reactions. bhu.ac.in

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. royalsocietypublishing.org Biocatalytic methods have been developed for the synthesis of various nitrile compounds, often proceeding with high enantioselectivity and avoiding the use of toxic reagents. rsc.org While specific biocatalytic routes for this compound have not been reported, the potential for using enzymes like nitrilases or aldoxime dehydratases for the synthesis of related compounds suggests a promising avenue for future research. royalsocietypublishing.org

The development of sustainable synthetic routes for this compound would involve a holistic approach, considering all aspects of the process from the choice of starting materials to the final purification and waste treatment.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways to Address Current Limitations

The synthesis of polysubstituted pyridines like 5-Bromo-4-chloronicotinonitrile often presents challenges related to regioselectivity, yield, and the use of harsh reaction conditions. Current synthetic strategies may involve multi-step processes that can be inefficient and generate significant waste. Future research is poised to address these limitations through the development of more elegant and sustainable synthetic methodologies.

One promising avenue is the exploration of C-H functionalization reactions. These methods allow for the direct introduction of functional groups onto the pyridine (B92270) core, bypassing the need for pre-functionalized starting materials. This approach could lead to more atom-economical and streamlined syntheses of this compound and its derivatives.

Additionally, flow chemistry is emerging as a powerful tool for the synthesis of complex molecules. The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. This technology also offers advantages in terms of safety and scalability, making it an attractive option for the industrial production of this compound.

Photochemical methods, utilizing light to drive chemical reactions, also represent a frontier in the synthesis of functionalized pyridines. These reactions can often be conducted under mild conditions and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods. iciq.orgrecercat.catchemeurope.com

Table 1: Comparison of Synthetic Methodologies for Halogenated Nicotinonitriles

| Methodology | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Low overall yield, harsh conditions, significant waste generation |

| C-H Functionalization | High atom economy, fewer steps | Regioselectivity control, catalyst development |

| Flow Chemistry | Precise reaction control, improved safety and scalability | Initial setup cost, potential for clogging |

| Photochemistry | Mild reaction conditions, unique reactivity | Specialized equipment, potential for side reactions |

Exploration of New Catalytic Systems for Derivatization

The derivatization of this compound is key to unlocking its full potential. The development of novel catalytic systems that can selectively modify the different functional groups of the molecule is a major area of research. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyridine ring allows for selective cross-coupling reactions.